11H-Isoindolo[2,1-a]benzimidazol-11-one
Overview
Description
“11H-Isoindolo[2,1-a]benzimidazol-11-one” is a chemical compound . It is also known as “4B,5-DIHYDRO-4B-PHENYL-11H-ISOINDOLO (2,1-A)BENZIMIDAZOL-11-ONE” with a linear formula of C20H14N2O .
Synthesis Analysis
The synthesis of isoindolo[2,1-a]benzimidazole and its derivatives has been reviewed in several studies . The most widely used methods for the synthesis of the various isoindolo[2,1-a]benzimidazoles are based on the reaction of the two NH2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes . For instance, in 1906, Thiele and Falk first produced 11H-isoindolo[2,1-a]benzimidazole from o-phenylenediamine and phthalic anhydride .
Chemical Reactions Analysis
The chemical characteristics of isoindole derivatives have been investigated in the chemistry of heterocyclic compounds . The reaction of o-arylenediamines with bifunctional compounds – o-disubstituted arenes is a common method for the synthesis of various isoindolo[2,1-a]benzimidazoles .
Scientific Research Applications
Synthesis Techniques
- Substituted 2-Formylbenzoic Acids : Research on 11H-isoindolo[2,1-a]benzimidazol-11-one has involved the synthesis of its derivatives through the reaction of substituted 2-formylbenzoic acids with various compounds, such as o-phenylenediamine. These studies have led to the development of optimal conditions for creating diverse derivatives with unique properties (Gromachevskaya et al., 2013).
- Microwave Irradiation Synthesis : New trifluoromethyl-substituted derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one have been synthesized using solvent-free microwave irradiation, demonstrating an efficient and convenient method for creating these compounds (Lingaiah et al., 2005).
Chemical Properties and Characterization
- Chemical Characteristics and Quantum-Chemical Calculations : Investigations into the chemical characteristics of 11H-isoindolo[2,1-a]benzimidazol-11-one and its derivatives include quantum-chemical calculations and reviews of synthesis methods, shedding light on their potential practical applications (Lyaskovskyy et al., 2007).
- Spectroscopic Characterizations : Spectroscopic methods, including NMR techniques, have been used for the characterization of derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one, providing detailed insights into their structure and properties (Louvet et al., 1994).
Applications in Material Science
- Dyes and Pigments : Derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one have been used to create new heterocyclic disperse dyes. These dyes exhibit good dyeing performance on fabrics like nylon and polyester, indicating their potential in textile industries (Patel et al., 2002).
- Polymer-based Applications : Novel donor-acceptor polymers, which include 11H-isoindolo[2,1-a]benzimidazol-11-one, have been synthesized for use in ternary flash memory and light-emission, showcasing the versatility of this compound in advanced material applications (Zhang et al., 2019).
Future Directions
The practical importance of both low-molecular and polymeric derivatives of isoindolo[2,1-a]benzimidazole has been discussed . They have been used in industry as dyes and as pigments for fibers and plastics . Polymers with an isoindolobenzimidazole fragment are also very widely used . The results of the trials demonstrate the prospects of using the products in the cultivation of sunflowers and in the search for new antidotes in this series of heterocycles .
properties
IUPAC Name |
isoindolo[2,3-a]benzimidazol-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWGEXLAMKZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290678 | |
Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11H-Isoindolo[2,1-a]benzimidazol-11-one | |
CAS RN |
2717-05-7 | |
Record name | NSC138029 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000756589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC70338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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